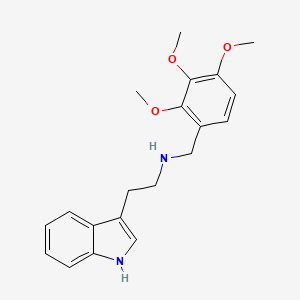![molecular formula C17H21N5OS B5229918 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine, also known as 2-IT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine involves its binding to the adenosine A2A receptor, where it acts as a competitive antagonist. This binding prevents the natural ligand, adenosine, from binding to the receptor and activating downstream signaling pathways. This blockade of the adenosine receptor system has been shown to have a range of physiological effects, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on the adenosine receptor system, 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine has been shown to have a range of other biochemical and physiological effects. These include inhibition of platelet aggregation, modulation of dopamine release in the brain, and regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine in scientific research is its selectivity for the adenosine A2A receptor, which allows for specific targeting of this receptor system. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for research on 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine, including further investigation of its effects on the adenosine receptor system and its potential therapeutic applications. Additionally, there is potential for the development of more potent and selective adenosine A2A receptor antagonists based on the structure of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine. Finally, further research is needed to fully understand the range of biochemical and physiological effects of this compound and its potential applications in a variety of research fields.
Métodos De Síntesis
The synthesis of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine involves a multi-step process that begins with the reaction of 2-isopropyl-4-methylphenol with ethyl bromide to form 2-(2-isopropyl-4-methylphenoxy)ethyl bromide. This intermediate is then reacted with sodium hydrosulfide to form the thiol compound, which is further reacted with 6-chloropurine to form the final product, 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine.
Aplicaciones Científicas De Investigación
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine has been used in a variety of scientific research applications, including as a tool for studying the adenosine receptor system. This compound has been shown to be a potent and selective antagonist of the adenosine A2A receptor, which is involved in a range of physiological processes including cardiovascular function, neurotransmitter release, and inflammation.
Propiedades
IUPAC Name |
8-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-10(2)12-8-11(3)4-5-13(12)23-6-7-24-17-21-14-15(18)19-9-20-16(14)22-17/h4-5,8-10H,6-7H2,1-3H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXZJBPWFJPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=NC=NC(=C3N2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~,N~2~-diethyl-N~1~-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]glycinamide](/img/structure/B5229840.png)


![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)

![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)

![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)


![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)
